(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 900019-45-6
VCID: VC1999001
InChI: InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2
SMILES: C1CCN(CC1)C(=O)C2=CC(=CN2)Br
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone

CAS No.: 900019-45-6

Cat. No.: VC1999001

Molecular Formula: C10H13BrN2O

Molecular Weight: 257.13 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone - 900019-45-6

Specification

CAS No. 900019-45-6
Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
IUPAC Name (4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone
Standard InChI InChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2
Standard InChI Key IGBNXEGULSVUNQ-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C2=CC(=CN2)Br
Canonical SMILES C1CCN(CC1)C(=O)C2=CC(=CN2)Br

Introduction

Chemical Structure and Properties

(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone (CAS No. 900019-45-6) is characterized by its distinct molecular structure consisting of a pyrrole ring with a bromine substituent at the 4-position, connected to a piperidine ring through a methanone (carbonyl) linkage. The compound's molecular formula is C10H13BrN2O with a molecular weight of 257.13 g/mol .

The structural features of this compound contribute to its chemical reactivity and potential biological interactions. The pyrrole ring, a five-membered aromatic heterocycle containing nitrogen, provides electron-rich sites for chemical reactions. The bromine atom at the 4-position serves as an excellent leaving group, facilitating various chemical transformations such as cross-coupling reactions. The methanone group (C=O) linking the pyrrole and piperidine moieties offers a site for hydrogen bonding interactions with biological targets.

Physical and Chemical Properties

The key physical and chemical properties of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone are summarized in Table 1.

PropertyValue
CAS Number900019-45-6
PubChem CID2766365
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
IUPAC Name(4-bromo-1H-pyrrol-2-yl)-piperidin-1-ylmethanone
Standard InChIInChI=1S/C10H13BrN2O/c11-8-6-9(12-7-8)10(14)13-4-2-1-3-5-13/h6-7,12H,1-5H2
Standard InChIKeyIGBNXEGULSVUNQ-UHFFFAOYSA-N
SMILESC1CCN(CC1)C(=O)C2=CC(=CN2)Br

Table 1: Physical and chemical properties of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone

Structural Features

The structural features that contribute to the compound's reactivity and biological activity include:

  • The pyrrole NH group, which can participate in hydrogen bonding interactions

  • The bromine substituent at the 4-position, which enhances reactivity for chemical modifications

  • The carbonyl group (C=O), which serves as a hydrogen bond acceptor

  • The piperidine nitrogen, which introduces a basic site for potential interactions with biological targets

These features collectively contribute to the compound's potential utility in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone typically involves several key steps. Based on documented synthetic approaches for similar compounds, the general synthesis pathway can be outlined as follows.

Alternative Synthetic Approaches

Alternative synthetic approaches may include:

  • Direct functionalization of the pyrrole ring after forming the amide bond with piperidine

  • Palladium-catalyzed cross-coupling reactions using pre-functionalized pyrrole derivatives

  • Microwave-assisted synthesis to improve reaction efficiency and reduce reaction times

Each approach offers advantages in terms of yield, selectivity, or reaction conditions, allowing for flexibility in the synthetic strategy based on specific requirements.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies on related pyrrole-2-carboxamide derivatives provide valuable insights into how structural modifications might influence the biological activity of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone.

Key SAR Findings

Studies on similar compounds have revealed several important structure-activity relationships:

  • Substitution on the Pyrrole Ring: The position and nature of substituents on the pyrrole ring significantly affect biological activity. The presence of bromine at the 4-position, as in (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, enhances both chemical reactivity and biological activity compared to unsubstituted analogs .

  • Importance of NH Group: The pyrrole NH group appears to be crucial for biological activity. Studies on related compounds have shown that replacing the pyrrole hydrogen with a methyl group can significantly reduce activity, suggesting that this group may be involved in important hydrogen bonding interactions with biological targets .

  • Amide Substituent Effects: The nature of the substituent attached to the amide nitrogen (in this case, piperidine) influences the compound's biological activity and pharmacokinetic properties. Bulkier substituents often improve activity in certain assays .

SAR Table for Related Compounds

The following table summarizes key SAR findings from studies on related pyrrole-2-carboxamide derivatives:

Structural ModificationImpact on Activity
Methylation of pyrrole NHReduced activity by approximately 50-fold
Methylation of both pyrrole NH and amide NHComplete loss of activity
Electron-withdrawing groups on aryl substituentsEnhanced antimicrobial activity
Electron-donating groups on aryl substituentsSlight reduction in activity
Bulky substituents on amide nitrogenImproved anti-TB activity
4-substitution on aryl groupsImproved metabolic stability

Table 2: Structure-Activity Relationships in Pyrrole-2-carboxamide Derivatives

These findings provide valuable guidance for potential structural modifications of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone to optimize its biological properties for specific applications.

Comparative Analysis with Similar Compounds

To better understand the potential properties and applications of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, it is valuable to compare it with structurally related compounds.

Comparison with Halogenated Analogs

The comparison between (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone and its halogenated analogs, such as (4-Iodo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, provides insights into how different halogen substituents affect chemical and biological properties.

CompoundMolecular Weight (g/mol)Potential Biological ActivityChemical Reactivity
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone257.13Antimicrobial, enzyme inhibitionModerate reactivity in cross-coupling reactions
(4-Iodo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone304.13Similar to bromo analog, possibly more potentHigher reactivity in cross-coupling reactions
(4-Chloro-1H-pyrrol-2-yl)(piperidin-1-yl)methanone212.68Possibly lower than bromo analogLower reactivity in cross-coupling reactions

Table 3: Comparison of Halogenated Pyrrole-2-carboxamide Analogs

Comparison with Substituted Piperidine Analogs

Variations in the piperidine moiety can also significantly influence the compound's properties. For instance, (4-Bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone differs from the title compound only by the addition of a methyl group on the piperidine ring.

CompoundMolecular Weight (g/mol)Structural DifferencePotential Impact on Properties
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone257.13Base structureReference compound
(4-Bromo-1H-pyrrol-2-yl)(4-methylpiperidino)methanone271.15Methyl group on piperidineIncreased lipophilicity, potentially altered receptor binding
(4-bromo-1H-pyrrol-2-yl)-[(3S)-3-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone324.18Triazole substituent on piperidineIncreased polarity, additional binding interactions

Table 4: Comparison of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone with Piperidine-Substituted Analogs

These comparisons highlight how subtle structural modifications can significantly impact the properties and potential applications of these compounds.

Research Methodologies for Studying (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone

Various research methodologies are employed to study the properties, activities, and potential applications of compounds like (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone.

Analytical Methods

The following analytical techniques are commonly used to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and purity assessment

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy (IR): For identification of functional groups

  • X-ray Crystallography: For determination of the three-dimensional structure

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification

Biological Evaluation Methods

Methods for assessing the biological activity of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone may include:

  • Antimicrobial Susceptibility Testing: Determination of Minimum Inhibitory Concentration (MIC) against various bacterial strains

  • Enzyme Inhibition Assays: Evaluation of the compound's ability to inhibit specific enzymes

  • Cell-Based Assays: Assessment of cytotoxicity and cellular effects

  • In Vivo Studies: Evaluation of efficacy and safety in animal models

These methodologies provide comprehensive information about the compound's properties and potential applications.

Future Directions and Research Opportunities

Based on the current knowledge and properties of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone, several promising research directions can be identified.

Synthetic Modifications

Future research could focus on structural modifications to optimize the compound's properties:

  • Development of Analogs: Creation of a library of analogs with varied substituents on both the pyrrole and piperidine moieties to establish comprehensive structure-activity relationships

  • Prodrug Development: Design of prodrug forms to enhance delivery to specific targets

  • Hybrid Molecule Creation: Combination with other pharmacophores to create dual-action compounds

Biological Investigations

Further biological investigations could include:

  • Target Identification: Determination of specific molecular targets and binding modes

  • Mechanism of Action Studies: Detailed investigation of how the compound interacts with biological systems

  • Resistance Mechanism Studies: For antimicrobial applications, understanding potential resistance mechanisms

  • Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion properties

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